
(3,4-Dimethoxynaphthalen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethoxynaphthalen-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a naphthalene ring substituted with two methoxy groups at the 3 and 4 positions. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
The synthesis of (3,4-Dimethoxynaphthalen-2-yl)boronic acid typically involves the borylation of a suitable naphthalene precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, yielding the desired boronic acid in good to excellent yields.
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
(3,4-Dimethoxynaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most widely used reactions involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The methoxy groups on the naphthalene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and the nature of the substituents on the naphthalene ring.
Aplicaciones Científicas De Investigación
(3,4-Dimethoxynaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3,4-Dimethoxynaphthalen-2-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the case of Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The methoxy groups on the naphthalene ring can also participate in various electronic interactions, influencing the reactivity and selectivity of the compound in different reactions .
Comparación Con Compuestos Similares
(3,4-Dimethoxynaphthalen-2-yl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-formylphenylboronic acid . While all these compounds share the boronic acid functional group, their reactivity and applications can vary significantly due to differences in their aromatic substituents. For example, the presence of methoxy groups in this compound can enhance its electron-donating properties, making it more reactive in certain types of reactions compared to phenylboronic acid .
Similar compounds include:
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
These compounds are also widely used in organic synthesis and have their own unique properties and applications.
Propiedades
Fórmula molecular |
C12H13BO4 |
|---|---|
Peso molecular |
232.04 g/mol |
Nombre IUPAC |
(3,4-dimethoxynaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C12H13BO4/c1-16-11-9-6-4-3-5-8(9)7-10(13(14)15)12(11)17-2/h3-7,14-15H,1-2H3 |
Clave InChI |
RTWPRXZZKKTFMA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=CC=CC=C2C(=C1OC)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


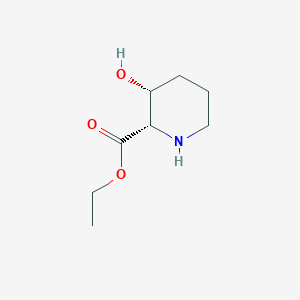

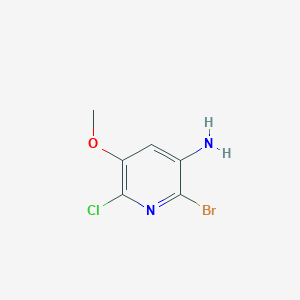
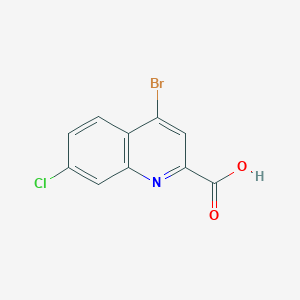


![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B12966817.png)
![(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one](/img/structure/B12966820.png)
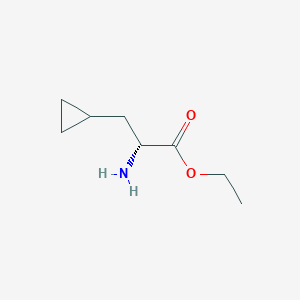
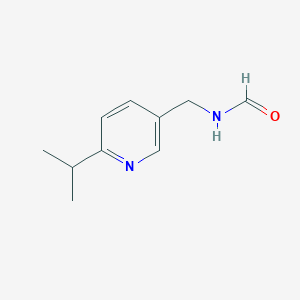
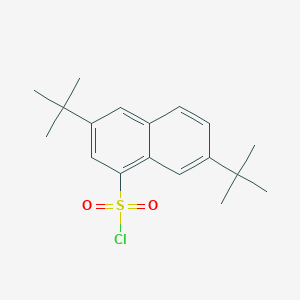
![2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12966843.png)
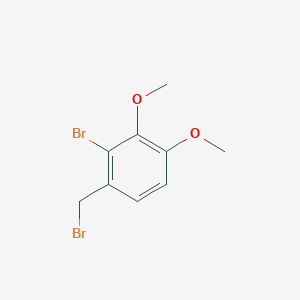
![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B12966870.png)
